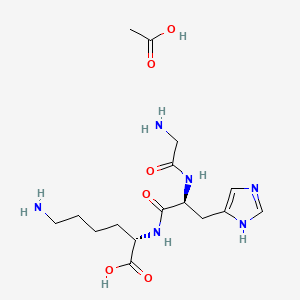
Prezatide monoacetate
説明
Prezatide monoacetate, also known as pretetramide, is a synthetic compound that serves as a precursor to tetracycline antibiotics. The compound is of significant interest due to its structural similarity to naturally occurring antibiotic precursors. The synthesis of pretetramide is complex, involving multiple steps that mimic the biosynthetic pathways of antibiotic compounds. The synthetic route developed for pretetramide is based on tandem condensations of homophthalate esters with methyl acetoacetate to yield aromatic bis(diketo esters), which spontaneously cyclize to form anthracene diesters. These intermediates are further modified through condensation reactions to ultimately form the tetracyclic structure of pretetramide .
Synthesis Analysis
The synthesis of pretetramide involves a biomimetic approach, utilizing a strategy that segments the assembly of polyketide intermediates. This method is termed a [3 + (2 X 2) + 1 + 2] strategy, which avoids the need to assemble a full decacarbonyl species before the closure of the four rings. The synthesis begins with the condensation of dimethyl homophthalate with methyl acetoacetate dianion, followed by spontaneous cyclization to form a naphthalene diester. Subsequent condensations with various synthons, including acetamide, lead to the formation of the anthracene ester-keto amides. These intermediates are then cyclized to form naphthacenecarboxamides, which are further treated to yield pretetramide .
Molecular Structure Analysis
Pretetramide possesses a fully aromatic tetracyclic structure, which is a characteristic feature of the tetracycline class of antibiotics. The molecular architecture of pretetramide is constructed through a series of condensation reactions that extend polyketide chains from a homophthalate core. The final structure is achieved by the cyclization of these extended chains, resulting in a complex molecular scaffold that is essential for the biological activity of tetracycline antibiotics .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pretetramide are primarily Claisen condensations, which are used to extend the polyketide chains from the central homophthalate unit. These reactions are facilitated by the use of dianions, such as the dilithium salt of methyl acetoacetate, which act as nucleophiles attacking the ester groups of homophthalate. The synthesis also involves cyclization reactions, which are crucial for forming the tetracyclic structure. The use of reagents like HBr in acetic acid and HI/phenol is critical for the cyclization steps that lead to the formation of pretetramide .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of pretetramide are not detailed in the provided data, it can be inferred that the compound is likely to exhibit properties similar to other tetracyclic compounds. These properties may include a high degree of aromaticity, stability due to the tetracyclic framework, and the potential to engage in various chemical reactions due to the presence of functional groups such as esters and amides. The synthesis of pretetramide demonstrates the compound's ability to undergo transformations that are typical of polyketide-derived structures, which are often characterized by their complex chemical behavior .
科学的研究の応用
Application in Type 2 Diabetes Mellitus
Prezatide monoacetate, through its analogues like liraglutide, has shown significant efficacy in the treatment of adult patients with type 2 diabetes mellitus. Liraglutide, as monotherapy or combined with other antidiabetic agents, has been effective in improving glycaemic control. It has also been beneficial in reducing body weight, systolic blood pressure, and enhancing β-cell function. This glucagon-like peptide 1 receptor agonist is convenient for daily administration and has a low risk of hypoglycemia (Scott, 2014).
Therapeutic Efficacy in Reflux Esophagitis
Nizatidine, a component related to this compound, has shown effectiveness in treating children with reflux esophagitis. In a controlled study, nizatidine led to significant healing and improvement in histological findings, demonstrating its efficacy in pediatric gastroenterology (Simeone et al., 1997).
Potential in Genetic Research
Research with twins has provided insights into the genetic variation influences on personality traits and attitudes. This area of study, though not directly linked to this compound, offers a broader understanding of genetic factors in health and disease, which could indirectly inform its application in personalized medicine (Lykken, 1982).
Role in Gastroparesis Management
Nizatidine has shown promise in ameliorating clinical symptoms and improving gastric emptying in patients with functional dyspepsia, particularly those with impaired gastric emptying. This illustrates its potential application in gastroenterology and digestive health management (Futagami et al., 2012).
作用機序
Prezatide monoacetate, also known as Gly-His-Lys acetate salt, is a tripeptide consisting of glycine, histidine, and lysine . It readily forms a complex with copper ions .
Result of Action
The action of Prezatide results in improved skin elasticity, density, and firmness, reduced fine lines and wrinkles, reduced photodamage, and increased keratinocyte proliferation . It also displays antioxidant and angiogenic effects .
Action Environment
The environment can influence the action, efficacy, and stability of Prezatide. It’s important to note that the effectiveness of Prezatide can be influenced by factors such as the presence of copper ions, which it readily forms a complex with .
生化学分析
Biochemical Properties
Prezatide monoacetate plays a significant role in various biochemical reactions. It interacts with copper ions to form a stable complex, which is crucial for its biological activity . This complex enhances the synthesis and deposition of type I collagen and glycosaminoglycan, which are essential for maintaining skin elasticity, density, and firmness . Additionally, this compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, suggesting its role in tissue remodeling .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It promotes keratinocyte proliferation, which is vital for skin regeneration and wound healing . The compound also exhibits antioxidant and angiogenic effects, modulating tissue remodeling during injury . Furthermore, this compound influences cell signaling pathways by increasing the synthesis of type I collagen and glycosaminoglycan, thereby enhancing skin elasticity and reducing photodamage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The copper complex formed by this compound increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also enhances the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, which play a role in tissue remodeling . The antioxidant activity of this compound is attributed to its ability to supply copper for superoxide dismutase, while its anti-inflammatory effects are due to the inhibition of iron release during injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity for extended periods, making it suitable for long-term studies . In vitro and in vivo studies have shown that this compound continues to promote keratinocyte proliferation and tissue remodeling over time . Its stability and degradation rates may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes wound healing and tissue remodeling without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including inflammation and oxidative stress . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, which utilizes copper supplied by this compound for its antioxidant activity . The compound also affects the metabolic flux of collagen and glycosaminoglycan synthesis, contributing to tissue remodeling and skin regeneration . Additionally, this compound influences the levels of various metabolites involved in oxidative stress and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can pass through the stratum corneum, with its absorption being pH-dependent and highest at physiological pH . Once inside the cells, this compound forms a complex with copper ions, which facilitates its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cells, this compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The precise localization of this compound ensures its optimal activity and function in promoting tissue remodeling and wound healing .
特性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUTAFMLGJBGV-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49557-75-7 (Parent) | |
| Record name | Prezatide monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
400.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72957-37-0 | |
| Record name | L-Lysine, glycyl-L-histidyl-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72957-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prezatide monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(N-glycyl-L-histidyl)-L-lysine monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREZATIDE MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA809EUS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How was GHK identified as a potential therapeutic agent for Alzheimer's disease in this study?
A1: The researchers utilized a transcriptomic-based drug screening approach using the Connectivity Map database. This analysis identified GHK as a potential candidate capable of restoring the dysregulation observed in gene modules (M3 and M8) associated with Alzheimer's disease pathology across multiple brain regions. []
Q2: What evidence suggests a neuroprotective effect of GHK in the context of Alzheimer's disease?
A2: The study demonstrated that pretreatment with GHK provided a neuroprotective effect against amyloid-beta-induced injury in differentiated human neuron-like SH-SY5Y cells. This finding suggests GHK might have therapeutic potential in mitigating the neuronal damage associated with Alzheimer's disease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





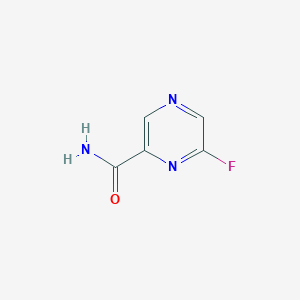

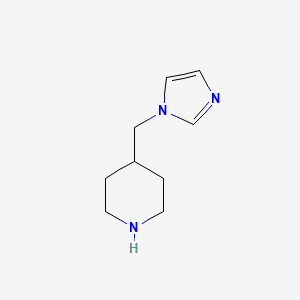
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)
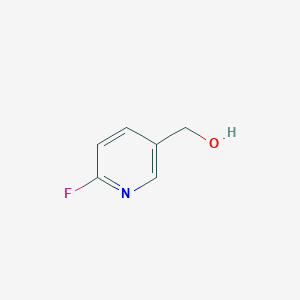
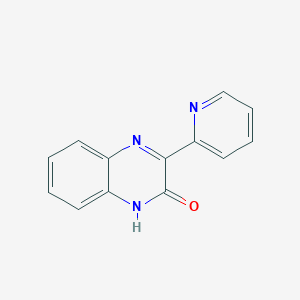
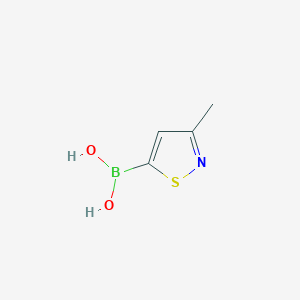
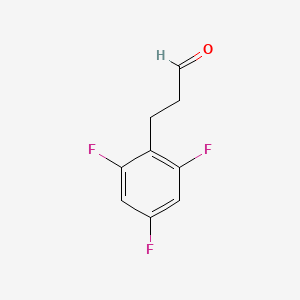
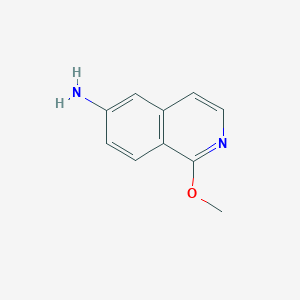
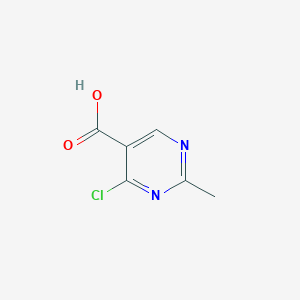

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)